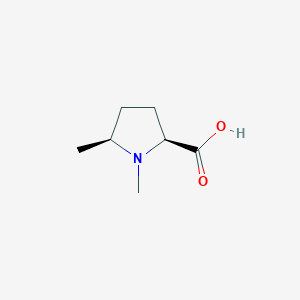
(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a substituted amino acid, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods can improve the efficiency and sustainability of the production process, making it more suitable for large-scale applications.
化学反应分析
Types of Reactions
(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学研究应用
(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Industry: It can be used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(2R,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.
Pyrrolidine-2-carboxylic acid: A related compound with a similar structure but lacking the methyl groups.
1-Methylpyrrolidine-2-carboxylic acid: A compound with one methyl group, which may have different reactivity and applications.
Uniqueness
(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which can lead to distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
(2S,5S)-1,5-dimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-6(7(9)10)8(5)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m0/s1 |
InChI 键 |
ZCTCGHJSSSKJHU-WDSKDSINSA-N |
手性 SMILES |
C[C@H]1CC[C@H](N1C)C(=O)O |
规范 SMILES |
CC1CCC(N1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)

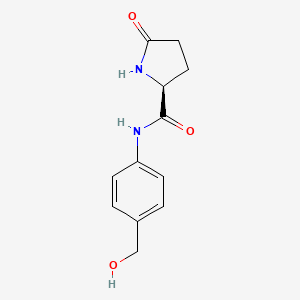
![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)

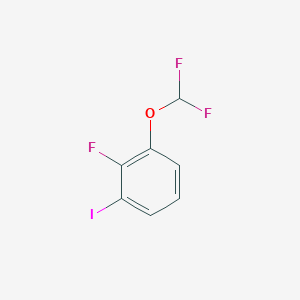
![2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13059860.png)

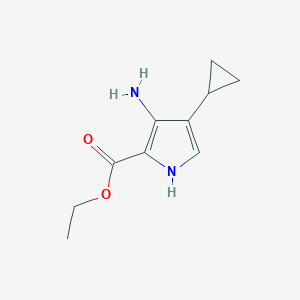
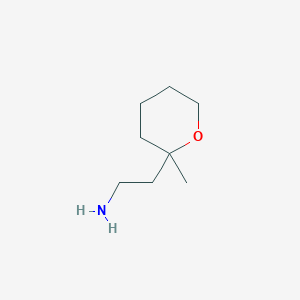
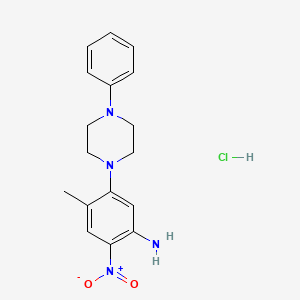
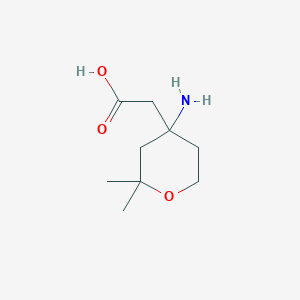
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)
